N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine
Description
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-9(2)13-6-5-10-3-4-11-12(7-10)15-8-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFYXZYDGVTZFQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCCC1=CC2=C(C=C1)OCO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine, also known as 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine, is a compound that has garnered interest in pharmacological research due to its structural similarities to other psychoactive substances. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and safety profile, supported by relevant data and case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : CHNO
- Molecular Weight : 205.27 g/mol
- LogP : 3.6 (indicating moderate lipophilicity)
The presence of the methylenedioxy group is significant as it is commonly found in various psychoactive compounds, including MDMA, which suggests potential stimulant and empathogenic effects.
This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Research indicates that it may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism is similar to that of other compounds in its class:
- Serotonin Reuptake Inhibition : Enhances serotonin levels in the synaptic cleft.
- Norepinephrine and Dopamine Modulation : Potentially increases the availability of these neurotransmitters, contributing to stimulant effects.
Case Studies and Clinical Findings
A review of recent literature reveals several case studies highlighting the effects and safety profile of this compound:
- Intoxication Case Series :
- Toxicological Assessments :
Comparative Biological Activity
To better understand the biological activity of this compound, it is helpful to compare it with structurally related compounds:
| Compound Name | Structure | Primary Action | Notes |
|---|---|---|---|
| MDMA | CHNO | Serotonin release | Known empathogen; widely studied |
| 4-MMC | CHNO | SNDRI | Similar stimulant effects |
| N-Ethylhexedrone | CHNO | Stimulant | Emerging psychoactive substance |
Safety and Regulatory Status
The compound's safety profile remains under investigation. Reports suggest that while some users experience positive effects, others report adverse reactions such as anxiety and cardiovascular stress. As a result, regulatory agencies are monitoring its use closely due to potential public health implications associated with new psychoactive substances (NPS).
Comparison with Similar Compounds
Structural Variations and Pharmacological Classes
The following table highlights key structural and pharmacological differences between N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine and analogous compounds:
| Compound Name | Core Structure | Substituents/Modifications | Pharmacological Class |
|---|---|---|---|
| This compound | Benzodioxole + ethyl + isopropylamine | Secondary amine, no ring methoxy groups | Potential entactogen |
| MDMA (3,4-Methylenedioxymethamphetamine) | Benzodioxole + methoxy + methylamine | Primary amine, methylenedioxy ring | Entactogen (SERT > DAT/NET) |
| (+)-MBDB (N-Methyl-1-(benzodioxol-5-yl)-2-butanamine) | Benzodioxole + butyl + methylamine | Longer alkyl chain, N-methylation | Entactogen (MDMA-like) |
| Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one) | Benzodioxole + ketone + ethylamine | Cathinone backbone (β-keto group) | SNDRA (stimulant/entactogen) |
| DMMDA-2 (1-(6,7-Dimethoxybenzodioxol-5-yl)propan-2-amine) | Benzodioxole + 6,7-dimethoxy + propylamine | Methoxy groups, primary amine | Psychedelic/entactogen hybrid |
Key Structural Differences :
- Benzodioxole Modifications: DMMDA-2’s 6,7-dimethoxy groups could enhance receptor binding through increased electron density, whereas ethylone’s β-keto group shifts activity toward dopamine/norepinephrine reuptake inhibition .
Receptor Affinity and Mechanism of Action
- MDMA : High affinity for SERT, moderate for NET/DAT, causing serotonin release and reuptake inhibition. Neurotoxicity is linked to metabolites like α-methyldopamine .
- Ethylone : Preferential DAT/NET activity due to the β-keto group, resulting in stimulant effects with milder serotonergic action .
- This compound : Predicted to exhibit SERT affinity similar to MDMA but with reduced potency due to the bulky isopropyl group, which may sterically hinder transporter interactions.
Metabolic Pathways
Legal and Regulatory Status
- This compound: Not explicitly regulated but may fall under analog laws (e.g., U.S. Federal Analog Act) if psychoactive .
Research Findings and Clinical Relevance
- Entactogen Specificity: (+)-MBDB, a structural analog, fully substituted for MDMA in discriminative stimulus assays, suggesting shared entactogen properties. However, hallucinogens (e.g., LSD) and stimulants (e.g., amphetamine) failed to substitute, highlighting mechanistic distinctions .
- Toxicity Considerations: Rigid analogs like 5,6-methylenedioxy-2-aminoindan (MDAI) retain entactogen activity without neurotoxicity, suggesting structural modifications in the target compound could mitigate adverse effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine, and how can purity be ensured?
- Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions (e.g., using EDC/HOBt) to form amide bonds, as demonstrated in related benzodioxole derivatives . Purification typically involves liquid-liquid extraction (ethyl acetate/NaHCO₃) followed by chromatographic techniques (e.g., HPLC or TLC) to isolate the target compound and minimize impurities .
Q. How is the structural characterization of This compound validated?
- Methodology : Use spectroscopic methods:
- NMR (¹H/¹³C) to confirm substituent positions on the benzodioxole ring and amine backbone.
- High-resolution mass spectrometry (HRMS) to verify molecular formula.
- IR spectroscopy to identify functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodology :
- Receptor binding assays (e.g., serotonin or dopamine receptors) due to structural similarities to psychedelic phenethylamines .
- Enzyme inhibition studies (e.g., monoamine oxidase) using fluorometric or colorimetric substrates.
- Cell viability assays (e.g., MTT) to assess cytotoxicity .
Advanced Research Questions
Q. How can computational methods optimize reaction conditions for synthesizing This compound?
- Methodology :
- Quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers.
- Machine learning to predict optimal solvents, catalysts, or temperatures based on historical reaction data.
- Transition state analysis to minimize side reactions (e.g., unwanted alkylation) .
Q. How to resolve contradictions in reported biological activity data for benzodioxole derivatives?
- Methodology :
- Meta-analysis of existing studies to identify variables (e.g., assay protocols, cell lines).
- Dose-response curves to quantify potency differences.
- Stability testing (e.g., LC-MS) to rule out degradation artifacts .
Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?
- Methodology :
- Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at the benzodioxole or ethylamine positions.
- Molecular docking to predict binding modes with target receptors (e.g., 5-HT₂A).
- Pharmacophore modeling to correlate electronic/steric features with activity .
Q. How can enantiomeric purity impact pharmacological outcomes, and how is it controlled?
- Methodology :
- Chiral chromatography (e.g., using amylose-based columns) to separate enantiomers.
- Circular dichroism (CD) to confirm absolute configuration.
- In vivo studies comparing racemic mixtures vs. pure enantiomers for efficacy/toxicity .
Data Analysis & Experimental Design
Q. What statistical approaches are recommended for analyzing dose-dependent effects in neuropharmacological studies?
- Methodology :
- Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
- ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
- Principal component analysis (PCA) to identify confounding variables .
Q. How to design experiments to investigate metabolic pathways of This compound?
- Methodology :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
